molecular formula C7H8ClNO3S B15307251 2-Chloro-3-methoxybenzenesulfonamide

2-Chloro-3-methoxybenzenesulfonamide

Cat. No.: B15307251
M. Wt: 221.66 g/mol
InChI Key: CKBKHGZSTFAEHT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-3-methoxyaniline. The process can be summarized as follows:

    Starting Material: 2-Chloro-3-methoxyaniline.

    Sulfonation: The aniline derivative is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions (temperature, pressure, and concentration) are optimized for maximum yield and purity. The use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-Chloro-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against bacteria.

Comparison with Similar Compounds

    2-Chloro-5-methoxybenzenesulfonamide: Similar structure but with the methoxy group at the fifth position.

    2-Chloro-4-methoxybenzenesulfonamide: Methoxy group at the fourth position.

    2-Chloro-6-methoxybenzenesulfonamide: Methoxy group at the sixth position.

Uniqueness: 2-Chloro-3-methoxybenzenesulfonamide is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-chloro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

CKBKHGZSTFAEHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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